molecular formula C15H20ClNO2 B1383744 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride CAS No. 2060031-17-4

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

Cat. No. B1383744
CAS RN: 2060031-17-4
M. Wt: 281.78 g/mol
InChI Key: GELUKVDONXSYQV-UHFFFAOYSA-N
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Description

“6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C15H19NO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride” is 1S/C15H19NO2.ClH/c17-14(18)13-10-16(11-15(13)7-4-8-15)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,17,18);1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.78 . It is a solid in its physical form . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Synthesis Methods

  • Miyadera et al. (2000) described efficient methods for synthesizing a key intermediate of DV-7751, a novel quinolone carboxylic acid, using optical resolution or microbial reduction of 6-Benzyl-6-azaspiro[3.4]octane derivatives (Miyadera, Satoh, & Imura, 2000).

Structural Studies

  • Manjunath et al. (2011) conducted crystal and molecular structure studies of a compound derived from 6-Benzyl-6-azaspiro[3.4]octane, providing insights into its conformation and bonding patterns (Manjunath et al., 2011).

Electrophilic Amination

  • Andreae et al. (1992) explored the electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane, which relates to the chemical behavior of similar azaspiro compounds (Andreae, Schmitz, Wulf, & Schulz, 1992).

Synthesis of Related Compounds

Conformational Studies

Spirocyclic Module Development for Drug Discovery

  • Li, Rogers-Evans, and Carreira (2013) developed new classes of thia/oxa-azaspiro[3.4]octanes, similar in structure to 6-Benzyl-6-azaspiro[3.4]octane, for use as multifunctional modules in drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Mechanism of Action

The mechanism of action for “6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride” is not specified in the search results. This could be due to the compound’s use in pharmaceutical testing, where its effects may depend on the specific context of the experiment .

Future Directions

The future directions for “6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride” are not specified in the search results. Given its use in pharmaceutical testing , it may continue to be used in the development and testing of new drugs.

properties

IUPAC Name

6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c17-14(18)13-10-16(11-15(13)7-4-8-15)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELUKVDONXSYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

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